molecular formula C12H16FNO B7474681 N,N-diethyl-3-fluoro-4-methylbenzamide

N,N-diethyl-3-fluoro-4-methylbenzamide

Cat. No. B7474681
M. Wt: 209.26 g/mol
InChI Key: IAEBCQWGNGZHMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-3-fluoro-4-methylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective insect repellents available. DEET is used to repel a wide range of insects, including mosquitoes, ticks, and fleas. It is commonly used in tropical and subtropical regions where insect-borne diseases are prevalent.

Mechanism of Action

N,N-diethyl-3-fluoro-4-methylbenzamide works by interfering with the insect's ability to detect human skin. Insects are attracted to human skin by a combination of carbon dioxide, lactic acid, and other chemicals produced by the body. N,N-diethyl-3-fluoro-4-methylbenzamide works by blocking the insect's ability to detect these chemicals. This makes the insect unable to locate and bite the human host.
Biochemical and Physiological Effects:
N,N-diethyl-3-fluoro-4-methylbenzamide has been shown to have low toxicity in humans. It is rapidly metabolized and excreted from the body. However, N,N-diethyl-3-fluoro-4-methylbenzamide can cause skin irritation and allergic reactions in some individuals. It can also cause eye irritation if it comes into contact with the eyes.

Advantages and Limitations for Lab Experiments

N,N-diethyl-3-fluoro-4-methylbenzamide is widely used in laboratory experiments to study insect behavior and ecology. It is also used in the development of new insect repellents. The advantages of N,N-diethyl-3-fluoro-4-methylbenzamide include its high effectiveness in repelling a wide range of insects and its low toxicity in humans. However, N,N-diethyl-3-fluoro-4-methylbenzamide has limitations in that it can only be used on the skin and is not effective against all insect species.

Future Directions

There are several areas of research that could be explored in the future regarding N,N-diethyl-3-fluoro-4-methylbenzamide. These include the development of new formulations that are more effective and longer-lasting, the study of the mechanisms of insect repellency, and the investigation of the potential use of N,N-diethyl-3-fluoro-4-methylbenzamide as a topical analgesic. Additionally, further research could be conducted on the environmental impact of N,N-diethyl-3-fluoro-4-methylbenzamide and its potential effects on non-target organisms.

Synthesis Methods

N,N-diethyl-3-fluoro-4-methylbenzamide can be synthesized through a variety of methods. The most common method involves the reaction of N,N-diethyl-m-toluamide with thionyl chloride and hydrogen fluoride. This reaction produces N,N-diethyl-3-fluoro-4-methylbenzamide in high yield and purity. Other methods include the reaction of N,N-diethyl-m-toluamide with phosphorus pentachloride and the reaction of N,N-diethyl-m-toluamide with sulfur trioxide.

Scientific Research Applications

N,N-diethyl-3-fluoro-4-methylbenzamide has been extensively studied for its insect repellent properties. It has been shown to be highly effective in repelling a wide range of insects, including those that carry diseases such as malaria, dengue fever, and Zika virus. N,N-diethyl-3-fluoro-4-methylbenzamide is also effective against ticks, which can transmit Lyme disease. In addition to its insect repellent properties, N,N-diethyl-3-fluoro-4-methylbenzamide has been studied for its potential use as a topical analgesic.

properties

IUPAC Name

N,N-diethyl-3-fluoro-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-4-14(5-2)12(15)10-7-6-9(3)11(13)8-10/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEBCQWGNGZHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-3-fluoro-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.